3-Azetidinomethyl-4'-carboethoxybenzophenone
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Description
Synthesis Analysis
The synthesis of azetidinone derivatives can involve multiple steps and different chemical reactions. For instance, the aza-Wittig reaction is a method used to synthesize azetidinones, as described in the synthesis of 4-methylene-4H-3,1-benzoxazines . This process involves the reaction of iminophosphorane with isocyanates, leading to a carbodiimide intermediate, which then undergoes ring closure and rearrangement to form the azetidinone structure. Similarly, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involves structure-activity relationship studies and can lead to compounds with potent antiproliferative properties .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the torsional angles between phenyl rings in the azetidinone derivatives, which are important for their antiproliferative activity . The trans configuration between the 3-phenoxy and 4-phenyl rings is generally found to be optimal for such activity.
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions. For example, the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride shift has been observed, indicating the reactivity of the azetidinone ring under certain conditions . The presence of different functional groups on the azetidinone ring can also lead to specific interactions, such as hydrogen bonding, which can influence the curing behavior of benzoxazine monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives can be influenced by their molecular structure. For instance, the presence of carboxylic acid and azobenzene units in a benzoxazine monomer can catalyze the ring-opening polymerization of the benzoxazine unit, leading to a lower curing temperature and the retention of high water contact angles for low-surface-energy applications . The antiproliferative azetidinone derivatives have shown to interact with the colchicine-binding site on β-tubulin, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[3-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)17-9-7-16(8-10-17)19(22)18-6-3-5-15(13-18)14-21-11-4-12-21/h3,5-10,13H,2,4,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVPMDLGKMXBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643247 |
Source
|
Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-4'-carboethoxybenzophenone | |
CAS RN |
898771-51-2 |
Source
|
Record name | Ethyl 4-[3-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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